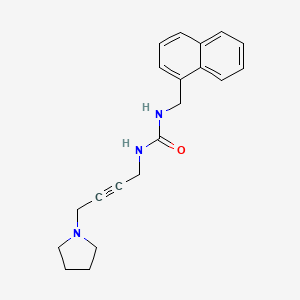
1-(Naphthalen-1-ylmethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-ylmethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as "NUCB-1" and has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The mechanism of action of NUCB-1 is not fully understood. However, studies have suggested that NUCB-1 may act by inhibiting the activity of various enzymes, including protein kinases and phosphodiesterases. Additionally, NUCB-1 has been shown to have significant anti-inflammatory and analgesic properties.
Biochemical and physiological effects:
NUCB-1 has been shown to have significant effects on the biochemical and physiological processes in the body. Studies have suggested that NUCB-1 may act by inhibiting the activity of various enzymes, including protein kinases and phosphodiesterases. Additionally, NUCB-1 has been shown to have significant anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NUCB-1 in lab experiments include its potent inhibitory activity against various enzymes, its anti-inflammatory and analgesic properties, and its potential applications in drug discovery and medicinal chemistry. However, the limitations of using NUCB-1 in lab experiments include the complex synthesis process, the potential for toxicity, and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of NUCB-1. One potential direction is to further investigate its potential applications in drug discovery and medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of NUCB-1 and its effects on the body. Finally, studies are needed to investigate the potential for toxicity and side effects of NUCB-1.
Métodos De Síntesis
The synthesis of NUCB-1 involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of naphthalene with benzyl chloride to form 1-(naphthalen-1-yl)methanol. This intermediate is then reacted with pyrrolidine and but-2-yn-1-ol to form the final product, NUCB-1. The synthesis of this compound requires expertise in organic chemistry and is not recommended for inexperienced chemists.
Aplicaciones Científicas De Investigación
NUCB-1 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of NUCB-1 is in the field of medicinal chemistry. Studies have shown that NUCB-1 has the potential to act as a potent inhibitor of various enzymes, including protein kinases and phosphodiesterases. Additionally, NUCB-1 has been shown to have significant anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(21-12-3-4-13-23-14-5-6-15-23)22-16-18-10-7-9-17-8-1-2-11-19(17)18/h1-2,7-11H,5-6,12-16H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQGOOIJFNIDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


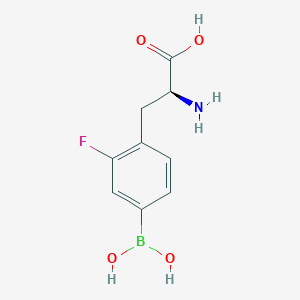
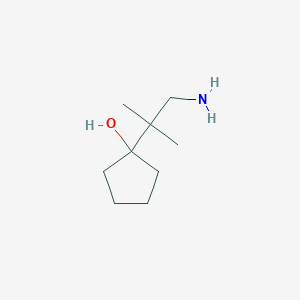

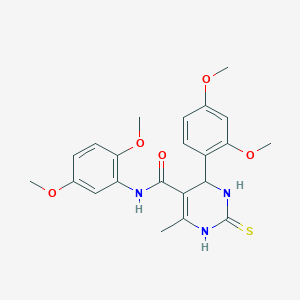
![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol](/img/structure/B2909378.png)
![2-[(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2909380.png)

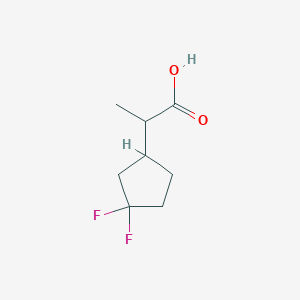
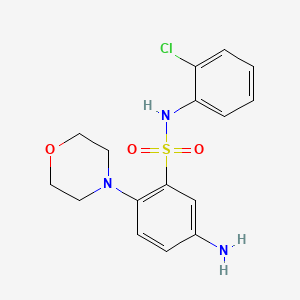
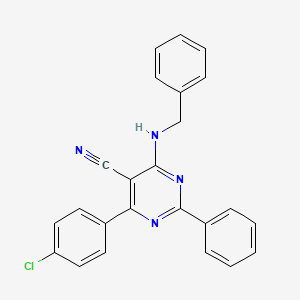
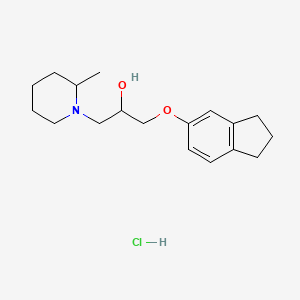
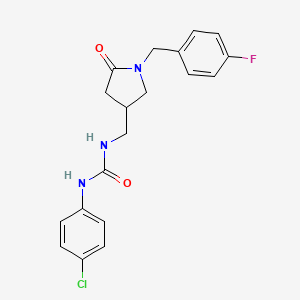
![2-cyano-N-cyclohexyl-3-{6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enamide](/img/structure/B2909395.png)